2,4-Bis(3-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(3-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two 3-fluorophenyl groups attached to the 2 and 4 positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,4-dibromopyridine is reacted with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
2,4-Bis(3-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, potentially enhancing their pharmacokinetic properties.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triarylpyridines: These compounds share a similar pyridine core but have three aryl groups attached.
Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine are structurally similar but have different substitution patterns.
Uniqueness
2,4-Bis(3-fluorophenyl)pyridine is unique due to the specific positioning of the fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can also enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from other pyridine derivatives .
Properties
Molecular Formula |
C17H11F2N |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,4-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)13-7-8-20-17(11-13)14-4-2-6-16(19)10-14/h1-11H |
InChI Key |
OQEFMFXKLUSCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.